molecular formula C15H16BNO3 B1519814 3-Borono-N-(2,3-dimethylphenyl)benzamide CAS No. 957060-99-0

3-Borono-N-(2,3-dimethylphenyl)benzamide

Cat. No. B1519814
M. Wt: 269.11 g/mol
InChI Key: YOBXXJGRRIXVDU-UHFFFAOYSA-N
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Description

3-Borono-N-(2,3-dimethylphenyl)benzamide, also known as BDB, is an organic compound used as a reagent in several chemical synthesis processes. BDB is a white crystalline solid that has a melting point of around 80°C and is soluble in water and most organic solvents. It is a versatile reagent that has been used in a variety of processes, including the synthesis of pharmaceuticals, dyes, and polymers. BDB is also used as a catalyst in the preparation of polymers, and as a ligand in coordination chemistry.

Scientific Research Applications

Synthesis of Functionalized Carboxylic Acids

The esters of arylboronic acids, related to 3-Borono-N-(2,3-dimethylphenyl)benzamide, are used in the synthesis of benzoic acid derivatives and α,β-unsaturated carboxylic acids. This process involves the catalytic carboxylation of aryl- and alkenylboronic esters with CO2, using a rhodium catalyst and other reagents. This method provides a useful approach to prepare various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).

Development of Herbicides

Derivatives of benzamides, which include compounds similar to 3-Borono-N-(2,3-dimethylphenyl)benzamide, have been identified as active herbicides effective against annual and perennial grasses. These compounds hold potential utility in agricultural applications for forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).

Catalysts for Chemical Synthesis

Boron-containing compounds, closely related to 3-Borono-N-(2,3-dimethylphenyl)benzamide, serve as ligands for bimetallic boron-containing heterogeneous catalysts. These catalysts are highly active in the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings. Such catalytic processes are crucial for developing convenient methods for chemical synthesis (Bumagin et al., 2019).

properties

IUPAC Name

[3-[(2,3-dimethylphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO3/c1-10-5-3-8-14(11(10)2)17-15(18)12-6-4-7-13(9-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBXXJGRRIXVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657000
Record name {3-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Borono-N-(2,3-dimethylphenyl)benzamide

CAS RN

957060-99-0
Record name {3-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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